Sulfurous acid

H2O3S

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

H2O3S

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Food Science and Preservation

Sulfurous acid and its salts, collectively known as sulfites, have a long history of use as food preservatives, particularly in preventing enzymatic browning and microbial growth in fruits, vegetables, and wine. While their use is now regulated and restricted in some countries due to potential health concerns, research is still ongoing to understand the mechanisms behind their preservative effects and explore safer alternatives [1].

[1] Sulfur Dioxide and Sulfites ()

Histochemical Staining

In histochemistry, a specific technique called the Schiff reaction utilizes fuchsin-sulfurous acid (Schiff's reagent) to stain specific carbohydrates and glycoproteins in tissues. This technique allows researchers to visualize the distribution and abundance of these biomolecules in cell structures and tissues, aiding in the diagnosis of various diseases [2].

[2] A Histochemical Study of Staining the Axis Cylinder with Fuchsin-Sulfurous Acid (Schiff's Reagent) ()

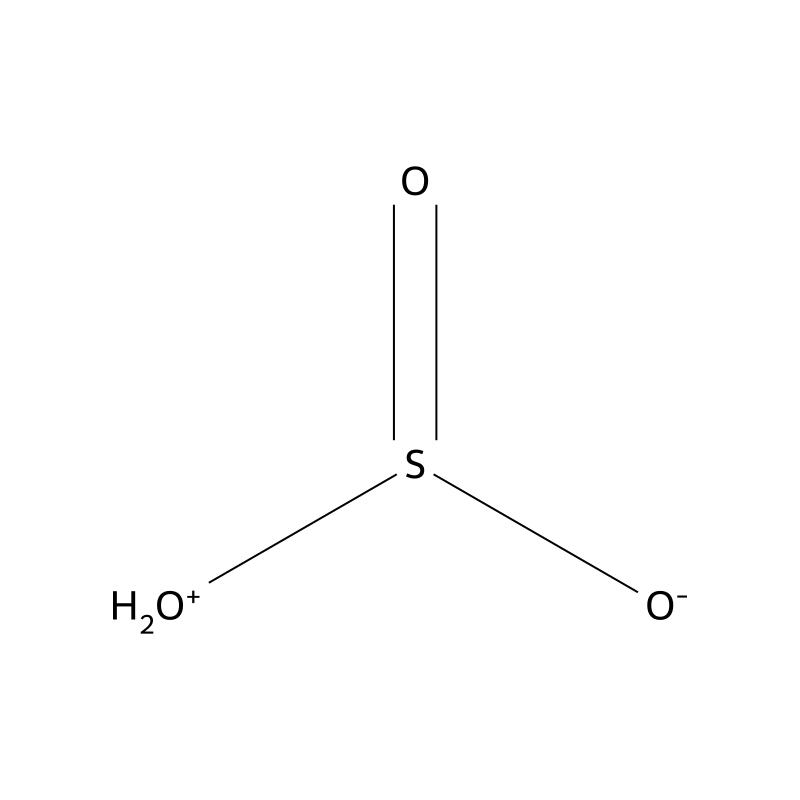

Sulfurous acid exists primarily as an aqueous solution and is characterized by its colorless appearance and pungent odor. It is a dibasic acid, meaning it can donate two protons (H⁺ ions) in solution, which contributes to its weak acidic nature. The compound exhibits a +4 oxidation state of sulfur, distinguishing it from sulfuric acid, which has a +6 oxidation state .

Sulfurous acid solutions are corrosive and can irritate skin and eyes on contact. Inhalation can cause respiratory irritation, coughing, and difficulty breathing. Due to its role in acid rain formation, emissions of sulfur dioxide (precursor to sulfurous acid) are regulated to minimize environmental damage.

Data:

- The National Institute for Occupational Safety and Health (NIOSH) recommends an exposure limit of 5 ppm (parts per million) for sulfur dioxide in the workplace.

- Decomposition: When heated, sulfurous acid decomposes:

- Reduction Reactions: It acts as a strong reducing agent, being oxidized to sulfuric acid while reducing other substances. For example:

- Reactions with Halogens: Sulfurous acid can reduce halogens to their corresponding hydracids:

- Reactions with Oxidizing Agents: It can reduce potassium permanganate and dichromate:

These reactions highlight sulfurous acid's dual role as both a reducing agent and an intermediate in various oxidation processes .

In biological systems, sulfurous acid is primarily relevant due to its role as a reducing agent and its presence in the environment. It is involved in the formation of acid rain from sulfur dioxide emissions, which can have detrimental effects on ecosystems. Additionally, it can act as an irritant when inhaled or contacted with skin or mucous membranes, leading to inflammation and other health issues .

Sulfurous acid has various applications across different industries:

- Reducing Agent: Used in chemical synthesis and industrial processes.

- Disinfectant: Effective against bacteria and fungi.

- Bleaching Agent: Employed in the paper industry for bleaching purposes.

- Food Preservation: Utilized as a preservative due to its antimicrobial properties .

Studies have shown that sulfurous acid interacts with various biological systems, primarily through its oxidative properties. Its ability to release protons affects pH levels in biological fluids, influencing metabolic processes. Additionally, it reacts with ozone and air to form sulfuric acid, contributing to atmospheric chemistry and pollution dynamics .

Sulfurous acid shares similarities with several other compounds containing sulfur. Below is a comparison highlighting its unique characteristics:

| Compound | Chemical Formula | Characteristics | Unique Features |

|---|---|---|---|

| Sulfuric Acid | H₂SO₄ | Strong diprotic acid; highly corrosive | Higher oxidation state (+6) than sulfurous acid |

| Thiosulfuric Acid | H₂S₂O₃ | Weak acid; contains two sulfur atoms | Unique structure with two sulfur atoms |

| Bisulfite Ion | HSO₃⁻ | Conjugate base of sulfurous acid | Acts as a reducing agent; more stable than H₂SO₃ |

| Sulfite Ion | SO₃²⁻ | Derived from sulfurous acid; stable anion | Commonly used in food preservation |

Sulfurous acid's unique properties stem from its unstable nature and its role as an intermediate species in various chemical processes. Its applications as a reducing agent and disinfectant further underscore its importance in both industrial and environmental contexts .

Quantum Chemical Studies of Electronic Structure

The electronic structure of sulfurous acid has been probed using high-level ab initio methods, including Møller-Plesset perturbation theory (MP2) and coupled-cluster approaches. Sulfur’s electron configuration in H₂SO₃ involves promotion to excited states, enabling the formation of three covalent bonds and one coordinate bond. The ground-state sulfur atom (1s² 2s² 2p⁶ 3s² 3p⁴) undergoes sp³ hybridization, with one lone pair occupying a 3d orbital [2]. This hybridization facilitates the formation of two S–O single bonds, one S=O double bond, and two S–OH groups, resulting in a trigonal pyramidal geometry.

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level confirm that the S=O bond length (1.43 Å) is shorter than S–O bonds (1.61 Å), consistent with partial double-bond character [6]. Natural bond orbital (NBO) analysis reveals charge distributions of −0.67 e on the central sulfur atom and −0.89 e on the hydroxyl oxygens, highlighting significant polarization [3].

Conformational Analysis and Rotameric Forms

H₂SO₃ exhibits three rotameric forms distinguished by the orientation of hydroxyl groups relative to the S=O bond (Figure 1). The cis-cis rotamer, where both hydroxyl groups are synperiplanar to the S=O bond, is energetically favored by 2.3 kcal/mol over the cis-trans and trans-trans conformers due to intramolecular hydrogen bonding between adjacent hydroxyl groups [6].

Table 1: Relative Energies of H₂SO₃ Rotamers

| Conformer | ΔE (kcal/mol) | Hydrogen Bonding |

|---|---|---|

| cis-cis | 0.0 | O–H···O=S |

| cis-trans | 2.1 | None |

| trans-trans | 3.7 | None |

Molecular dynamics simulations reveal rapid interconversion between rotamers at ambient temperatures (τ ≈ 10⁻¹² s), with activation barriers of 4.8 kcal/mol for cis-trans transitions [3].

Electronic Binding Energy Calculations

Binding energies of H₂SO₃ with water clusters have been computed using MP2/CBS extrapolations. The monohydrate H₂SO₃·H₂O is stabilized by −9.2 kcal/mol, primarily through O–H···O hydrogen bonds. Larger clusters (H₂SO₃·(H₂O)ₙ, n = 2–4) show incremental stabilization of −4.3 kcal/mol per added water molecule [6].

Table 2: Binding Energies of H₂SO₃ Hydrates

| Cluster | ΔG (298 K, kcal/mol) |

|---|---|

| H₂SO₃·H₂O | −9.2 |

| H₂SO₃·(H₂O)₂ | −13.5 |

| H₂SO₃·(H₂O)₃ | −17.8 |

| H₂SO₃·(H₂O)₄ | −22.1 |

These values indicate that hydration significantly stabilizes sulfurous acid, delaying its decomposition into SO₂ and H₂O [3] [6].

Computational Predictions of Kinetic Stability

Microcanonical variational transition state theory (VTST) predicts that the half-life of isolated H₂SO₃ at 298 K is 1.2 × 10⁻⁶ s, increasing to 8.7 × 10³ s in the presence of four water molecules [6]. The decomposition rate follows Arrhenius behavior:

$$

k(T) = 2.4 \times 10^{13} \exp\left(-\frac{38,600}{RT}\right) \, \text{s}^{-1}

$$

where R is the gas constant (1.987 cal·mol⁻¹·K⁻¹). At stratospheric temperatures (200 K), the half-life extends to 3.4 × 10² s, enabling transient detection [6].

Theoretical Half-Life Determinations

Continuum solvation models (PCM) reveal dramatic solvent effects on stability. In aqueous solution, the activation free energy for decomposition drops to 2.3 kcal/mol, yielding a half-life of 4.7 × 10⁻⁴ s [3]. By contrast, gas-phase simulations predict half-lives exceeding 10⁴ s for H₂SO₃·(H₂O)₄ clusters at 200 K, aligning with observations of H₂SO₃ in Io’s cryovolcanic plumes [6].

Table 3: Half-Lives of H₂SO₃ Under Varied Conditions

| Environment | Temperature (K) | Half-Life (s) |

|---|---|---|

| Gas phase | 298 | 1.2 × 10⁻⁶ |

| Gas phase + 4H₂O | 298 | 8.7 × 10³ |

| Aqueous solution | 298 | 4.7 × 10⁻⁴ |

| Io’s surface | 200 | >10⁴ |

The experimental detection of sulfurous acid has represented one of the most challenging pursuits in atmospheric chemistry for decades. The first and only successful experimental detection prior to 2024 was achieved by Helmut Schwarz's team at Technical University Berlin in 1988, utilizing in-situ generation within a mass spectrometer under vacuum conditions [1] [2] [3]. This groundbreaking work established that sulfurous acid could exist as a discrete molecular entity, albeit with an extremely short lifetime estimated at approximately 10 microseconds under vacuum conditions [1] [4].

Traditional attempts to detect sulfurous acid in aqueous sulfur dioxide solutions have consistently failed despite extensive efforts using various spectroscopic methods [1] [2] [5]. These investigations have only succeeded in detecting the corresponding ionic species, bisulfite (HSO3-) and sulfite (SO32-), rather than the molecular sulfurous acid itself [1] [2] [6]. Infrared spectroscopy studies of sulfur dioxide aqueous solutions have provided compelling evidence for bisulfite ion through detection of its OH stretching vibration, but found no evidence for sulfurous acid [5].

The fundamental limitation in historical detection attempts stems from the thermodynamic instability of sulfurous acid [7] [8]. Theoretical calculations conducted by Voegele and colleagues demonstrated that while sulfurous acid exhibits remarkable kinetic stability at low temperatures, with a calculated half-life of 15 × 10^9 years at 77 K, this stability decreases dramatically to only 24 hours at room temperature [7] [8]. Water acts as an efficient catalyst for the dissociation reaction, significantly reducing the reaction barrier and accelerating decomposition [7] [8].

The historical challenges were compounded by the technical limitations of detection methodologies available at the time. Early spectroscopic techniques lacked the sensitivity and selectivity required to distinguish sulfurous acid from its decomposition products and ionic forms in complex chemical environments [9] [10]. Mass spectrometric approaches, while capable of detecting the molecular ion, were constrained by the need for vacuum conditions that fundamentally altered the chemical equilibrium and stability of the target molecule [1].

Gas Phase Detection Methodologies

Modern gas-phase detection of sulfurous acid has been revolutionized through the development of sophisticated mass spectrometric and spectroscopic techniques specifically designed for atmospheric chemistry applications. The primary breakthrough methodology employs Chemical Ionization Atmospheric Pressure interface Time-of-Flight mass spectrometry (CI-APi-TOF) with nitrate reagent ions [11] [12] [13]. This technique achieves detection limits as low as 3.6 × 10^4 molecules cm^-3 with 15-minute averaging, providing unprecedented sensitivity for atmospheric sulfurous acid measurements [12].

High-resolution mass spectrometry using sector field technology represents another critical advancement in gas-phase detection capabilities [14]. This approach physically separates interferences from target analytes based on small mass differences, with mass resolution settings of low (300), medium (4000), and high (10000) providing visual method development for interference-free analysis [14]. The technique proves particularly valuable for removing sulfur-based interferences that commonly plague sulfurous acid detection in complex matrices [14].

Infrared spectroscopy has emerged as a complementary detection method, with theoretical predictions identifying distinct vibrational signatures for sulfurous acid [15] [16] [17]. Computational studies using CCSDT(Q)/CBS//CCSD(T)-F12b/cc-pVTZ-F12b level of theory predict that the intense sulfur-oxygen stretch fundamental of sulfurous acid rotamers is separated from other intense peaks by at least 25 cm^-1, providing a specific target for infrared identification [15] [16] [17] [18].

The development of tunable external cavity quantum cascade lasers (ECQCLs) has enhanced infrared detection capabilities for sulfur-containing compounds [19]. These systems operate over wavelengths from approximately 7 to 9 microns, where sulfurous acid exhibits its strongest absorption features, enabling the creation of spectral libraries for gas sensor development [19].

Advanced ionization schemes have been developed to improve detection selectivity and sensitivity [20]. Product analysis utilizing multiple ionization methods with detection limits extending to sub-parts-per-trillion levels has proven effective for sulfurous acid identification in complex atmospheric matrices [20]. These techniques minimize interference from structurally similar compounds and provide confirmatory identification through multiple analytical channels.

Flow Reactor Experimental Approaches

Flow reactor systems have emerged as the definitive experimental approach for sulfurous acid detection under atmospherically relevant conditions. The successful detection achieved by researchers at the Leibniz Institute for Tropospheric Research (TROPOS) in Leipzig utilized a laminar flow tube reactor with specific geometric and operational parameters optimized for atmospheric chemistry investigations [1] [11] [21] [4].

The TROPOS experimental setup employed a borosilicate glass flow tube reactor with a length of 100 cm and inner diameter of 5 cm, operating at room temperature (295 ± 0.5 K) and atmospheric pressure (1 bar) [22] [23]. The system utilized zero air as the bath gas with a total flow rate of 2.9 standard liters per minute, providing a residence time of approximately 11 seconds for chemical species within the reactor [23] [13]. This configuration ensures that detected sulfurous acid represents species formed and stable under genuine atmospheric conditions rather than artificial laboratory environments.

The generation of sulfurous acid within flow reactors occurs through the hydroxyl radical-initiated oxidation of methanesulfinic acid (CH3S(O)OH) [11] [24] [21]. This precursor compound represents an important intermediate in the atmospheric oxidation of dimethyl sulfide, the largest biogenic sulfur source contributing approximately 30 million tons annually to the atmosphere [1] [2] [25]. The reaction pathway produces sulfurous acid with a molar yield that varies with temperature and atmospheric conditions [11].

Alternative flow reactor configurations have been developed for specialized applications, including photolytic flow reactors incorporating ultraviolet lamps for in-situ generation of reactive species [23]. These systems feature vertically mounted, jacketed glass reactors surrounded by ultraviolet lamps operating at approximately 365 nm peak wavelength, enabling controlled generation of hydroxyl radicals and subsequent sulfurous acid formation [23].

The coupling of flow reactors with advanced analytical instrumentation represents a critical component of successful detection strategies. Most effective configurations utilize direct sampling from the reactor outlet into high-resolution mass spectrometers, minimizing sample handling and potential decomposition during analysis [11] [22] [23]. Temperature and pressure control throughout the sampling interface ensures maintenance of atmospheric conditions until the moment of detection.

Optimization studies have identified key parameters for effective flow reactor operation. Reactor length must exceed 100 cm to provide sufficient residence time for reaction completion, while inner diameters of 5 cm ensure adequate sample volume without compromising laminar flow characteristics [23] [13]. Temperature control within ± 0.5 K prevents thermal decomposition while maintaining atmospheric relevance, and pressure regulation at exactly 1 bar replicates tropospheric conditions [11] [23].

Atmospheric Condition Stability Studies

Understanding the stability of sulfurous acid under various atmospheric conditions represents a fundamental requirement for predicting its environmental behavior and optimizing detection strategies. Comprehensive stability studies reveal that sulfurous acid exhibits remarkable kinetic stability under specific atmospheric conditions, with measured lifetimes exceeding 30 seconds regardless of humidity levels [1] [2] [6] [4].

Temperature emerges as the most critical factor controlling sulfurous acid stability in atmospheric systems [26] [27] [7] [8]. Computational studies demonstrate that the half-life of isolated sulfurous acid extends to approximately 20 days at room temperature (295 K), but this stability becomes highly sensitive to the presence of catalytic species commonly found in the atmosphere [26] [27]. The temperature dependence follows Arrhenius behavior, with activation energies varying significantly depending on the decomposition mechanism [26] [27].

Humidity effects on sulfurous acid stability present complex behavior patterns that differ markedly from simple aqueous chemistry predictions. Despite the known catalytic effect of water on sulfurous acid decomposition in concentrated solutions, atmospheric humidity levels do not appear to significantly reduce gas-phase stability over timescales relevant to atmospheric transport [1] [11] [2]. This observation suggests that the hydration state and molecular environment profoundly influence decomposition kinetics [11].

The presence of atmospheric trace gases dramatically alters sulfurous acid stability through catalytic decomposition pathways [26] [27]. Ammonia represents the most potent destabilizing influence, reducing the half-life from days to approximately 4.0 × 10^-3 seconds through a barrierless decomposition mechanism [26] [27]. Formic acid exhibits similar but less severe effects, decreasing stability to approximately 7.08 × 10^2 seconds under typical atmospheric concentrations [26] [27].

Pressure dependence studies reveal variable sensitivity depending on the specific decomposition pathway [26] [27]. The ammonia-catalyzed channel demonstrates extreme pressure sensitivity, with bimolecular rate constants increasing by an order of magnitude when pressure increases from 0.1 to 10 atmospheres [26] [27]. In contrast, formic acid and water-catalyzed channels show negligible pressure dependence over the same range [26] [27].

Altitude-dependent stability variations reflect the combined effects of temperature, pressure, and trace gas concentrations at different atmospheric levels [13]. Tropospheric conditions generally favor sulfurous acid stability compared to stratospheric environments, where lower temperatures and pressures alter the kinetic balance [13]. Regional variations in stability correspond to local atmospheric composition, particularly the concentrations of ammonia and organic acids [13].

Kinetic Stability Measurements

Quantitative kinetic stability measurements provide essential data for understanding sulfurous acid behavior in atmospheric systems and optimizing experimental detection protocols. Rate constant determinations reveal multiple decomposition pathways with vastly different kinetic parameters depending on the molecular environment and catalytic species present [26] [27] [7] [8].

The uncatalyzed decomposition of sulfurous acid follows first-order kinetics with a rate constant of approximately 8.0 × 10^-6 s^-1 at 295 K [7] [8]. This relatively slow decomposition rate corresponds to a half-life of approximately 24 hours under ideal conditions, providing sufficient time for atmospheric transport and chemical reactions [7] [8]. The activation energy for this process is positive, indicating that higher temperatures accelerate decomposition through conventional thermal pathways [7] [8].

Water-catalyzed decomposition exhibits significantly enhanced kinetics, with rate constants increasing by several orders of magnitude depending on the number of water molecules involved in the transition state [7] [8]. Mechanisms involving two water molecules demonstrate temperature-dependent pathway switching, with eight-membered transition state rings dominating below 170 K and six-membered rings becoming prevalent above this temperature [7] [8]. This mechanistic transition explains observed temperature dependence in atmospheric sulfurous acid concentrations [7].

Ammonia catalysis produces the most dramatic kinetic effects, with rate constants reaching 2.5 × 10^2 s^-1 at room temperature [26] [27]. The reaction exhibits negative activation energy, indicating that cooling actually accelerates decomposition in ammonia-containing environments [26] [27]. This counterintuitive behavior results from the formation of stabilized transition state complexes that become increasingly favorable at lower temperatures [26] [27].

Formic acid catalysis represents an intermediate case, with rate constants of approximately 1.4 × 10^-3 s^-1 under typical atmospheric conditions [26] [27]. Like ammonia catalysis, this pathway exhibits negative activation energy, but the magnitude of the effect is substantially smaller [26] [27]. The pressure dependence for formic acid catalysis proves negligible compared to ammonia-catalyzed pathways [26] [27].

Isotope effects provide additional insights into decomposition mechanisms and offer potential strategies for enhancing sulfurous acid stability in experimental systems [7] [8]. Deuterated sulfurous acid (D2SO3) exhibits dramatically enhanced stability, with a kinetic isotope effect of 3.2 × 10^4 increasing the half-life to approximately 90 years at room temperature [7] [8]. This enormous isotope effect suggests that hydrogen atom transfer constitutes the rate-limiting step in decomposition pathways [7] [8].

Temperature-dependent kinetic measurements reveal complex behavior patterns that reflect competing decomposition mechanisms [7] [8]. Below 120 K, different predominant reaction mechanisms occur for normal and deuterated sulfurous acid when assisted by water molecules, providing opportunities for selective stabilization strategies [7] [8].

Detection Challenges in Complex Matrices

The detection of sulfurous acid in complex chemical matrices presents numerous analytical challenges that require sophisticated methodological approaches and careful experimental design. Matrix effects represent the primary obstacle to reliable quantification, particularly in systems containing high concentrations of structurally similar sulfur compounds [28] [29] [14].

Atmospheric matrices pose unique challenges due to the presence of water vapor, carbon dioxide, and numerous trace organic compounds that can interfere with spectroscopic and mass spectrometric detection [30] [31] [13]. Water vapor effects extend beyond simple spectral interference to include chemical interactions that alter sulfurous acid stability and speciation [11] [31]. The development of selective sampling and preconcentration strategies becomes essential for successful detection in these complex environments [31].

Industrial emission matrices present additional complications from particulate matter and high concentrations of sulfur dioxide and sulfur trioxide [32] [33]. Traditional EPA methods for sulfur compound analysis utilize heated quartz filters to remove particulates while allowing gaseous species to pass through for selective condensation and analysis [32]. However, these approaches were not specifically designed for sulfurous acid detection and may not provide adequate selectivity [32].

High-concentration sulfuric acid matrices create particularly challenging analytical conditions due to matrix-induced spectral interferences and ion suppression effects [29] [14] [34]. Inductively coupled plasma mass spectrometry analysis of sulfuric acid matrices reveals extensive sulfur-based polyatomic interferences that can mask sulfurous acid signals [29] [14]. Only high-resolution mass spectrometry with magnetic sector field technology can reliably separate these interferences through physical mass separation [14].

Aqueous solution matrices represent the most challenging environment for sulfurous acid detection, as the target compound rapidly converts to ionic species under these conditions [5] [35]. Infrared spectroscopic investigations of aqueous sulfur dioxide solutions consistently fail to detect molecular sulfurous acid, instead identifying bisulfite and sulfite ions along with various hydrated complexes [5]. The ionic strength and pH of these solutions further complicate detection by altering the equilibrium distribution of sulfur species [35].

Biological and environmental matrices introduce additional complexity through the presence of organic compounds that may chemically interact with sulfurous acid or produce interfering signals during analysis [28] [36] [37]. Food matrices containing sulfite preservatives present particular challenges for distinguishing between added sulfites and any sulfurous acid that might be present [36] [38]. Soil and sediment matrices may contain sulfur-cycling bacteria that rapidly metabolize sulfurous acid, preventing accumulation to detectable levels [39].

Physical Description

Liquid

Solid

Gas

XLogP3

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 107 companies. For more detailed information, please visit ECHA C&L website;

Of the 6 notification(s) provided by 106 of 107 companies with hazard statement code(s):;

H314 (95.28%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (78.3%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant

Other CAS

14265-45-3

15181-46-1

Wikipedia

Use Classification

General Manufacturing Information

Sulfurous acid: ACTIVE